molecular formula C13H12ClN3O3 B5325841 N-(1,3-benzodioxol-5-ylmethyl)-4-chloro-1-methyl-1H-pyrazole-5-carboxamide

N-(1,3-benzodioxol-5-ylmethyl)-4-chloro-1-methyl-1H-pyrazole-5-carboxamide

Cat. No. B5325841
M. Wt: 293.70 g/mol
InChI Key: VXRLVLJFBHTRBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,3-benzodioxol-5-ylmethyl)-4-chloro-1-methyl-1H-pyrazole-5-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. This compound is commonly referred to as BZP-C1 and is a member of the pyrazole class of compounds. BZP-C1 is a small molecule that has shown promise in a variety of research applications.

Mechanism of Action

The mechanism of action of BZP-C1 is not fully understood. However, it is believed that BZP-C1 exerts its pharmacological effects by inhibiting the activity of specific enzymes and signaling pathways that are involved in cancer cell growth and neurodegeneration.
Biochemical and Physiological Effects:
BZP-C1 has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of specific enzymes that are involved in cancer cell growth and neurodegeneration. Additionally, BZP-C1 has been shown to induce apoptosis, or programmed cell death, in cancer cells.

Advantages and Limitations for Lab Experiments

One of the primary advantages of BZP-C1 is its potential as a therapeutic agent for the treatment of cancer and neurodegenerative diseases. Additionally, BZP-C1 has been shown to have low toxicity in vitro and in vivo. However, one of the limitations of BZP-C1 is its limited solubility in water, which can make it difficult to work with in certain research applications.

Future Directions

There are several future directions for research on BZP-C1. One area of interest is the development of more efficient synthesis methods for BZP-C1. Additionally, further investigation is needed to fully understand the mechanism of action of BZP-C1. Finally, more research is needed to determine the potential use of BZP-C1 as a therapeutic agent for the treatment of cancer and neurodegenerative diseases.

Synthesis Methods

The synthesis of BZP-C1 involves the reaction of 4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid with 1,3-benzodioxole-5-methanol in the presence of a coupling reagent. The reaction yields BZP-C1 as a white crystalline solid with a melting point of 208-210°C.

Scientific Research Applications

BZP-C1 has been investigated for its potential use in various scientific research applications. One of the primary areas of interest is its potential as a therapeutic agent for the treatment of cancer. BZP-C1 has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, BZP-C1 has been investigated for its potential use as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-4-chloro-2-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN3O3/c1-17-12(9(14)6-16-17)13(18)15-5-8-2-3-10-11(4-8)20-7-19-10/h2-4,6H,5,7H2,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXRLVLJFBHTRBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)Cl)C(=O)NCC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

42.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49816225
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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